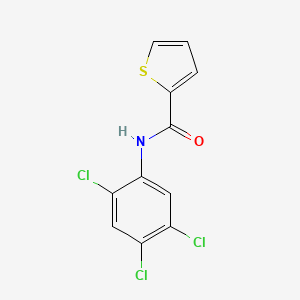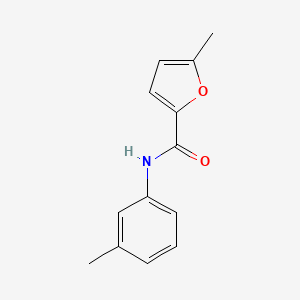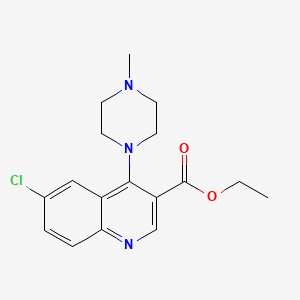
ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate involves several key steps, including the Claisen ester condensation reaction, modified to incorporate various substituents that contribute to its unique structure and potential pharmacological activities. For instance, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, a related compound, showcases the complexity and specificity of these synthetic processes, which include reactions such as ester condensation, saponification, decarboxylation, and nucleophilic substitution, achieving a yield of 34.3% with specific activities tailored for pharmacokinetic and pharmacodynamic evaluations (Wang, Fawwaz, & Heertum, 1995).
Molecular Structure Analysis
The molecular structure of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate is characterized by various functional groups that play a crucial role in its chemical behavior and interaction with biological targets. Techniques such as IR, 1H NMR, and elemental analysis are pivotal in determining the structure of synthesized compounds, ensuring the attachment of the correct functional groups at the intended positions on the quinoline ring system. These structural elucidations confirm the presence of the ethyl ester, chloro, and piperazinyl substituents, which are essential for the compound's activity (Chen, Guo, & Lu, 1991).
Chemical Reactions and Properties
Ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate undergoes various chemical reactions that modify its structure and, consequently, its chemical and biological properties. These reactions include nucleophilic substitutions, where the chloro group can be replaced by other nucleophiles, affecting the compound's reactivity and interaction with bacterial enzymes. The compound's ability to undergo such reactions makes it a versatile intermediate for further chemical modifications, potentially leading to new derivatives with enhanced properties (Matsuoka et al., 1997).
Physical Properties Analysis
The physical properties of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate, such as solubility, melting point, and stability, are critical for its handling, formulation, and application. These properties are influenced by the compound's molecular structure and dictate its suitability for various pharmaceutical formulations. Understanding these physical properties is essential for optimizing the compound's use in potential therapeutic applications.
Chemical Properties Analysis
The chemical properties of ethyl 6-chloro-4-(4-methyl-1-piperazinyl)-3-quinolinecarboxylate, including its reactivity, chemical stability, and interaction with biological molecules, are determined by its functional groups and molecular structure. Studies on related quinoline derivatives provide insights into the compound's potential mechanisms of action, such as inhibiting bacterial DNA gyrase or topoisomerase IV, which are crucial for bacterial DNA replication and cell division. These interactions underline the compound's antibacterial potential, emphasizing the importance of its chemical properties in therapeutic applications (Koga et al., 1980).
Propiedades
IUPAC Name |
ethyl 6-chloro-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-3-23-17(22)14-11-19-15-5-4-12(18)10-13(15)16(14)21-8-6-20(2)7-9-21/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSNZBITEXDMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(3R,4R)-4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-3-piperidinol dihydrochloride](/img/structure/B5614704.png)
![N-ethyl-5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5614712.png)
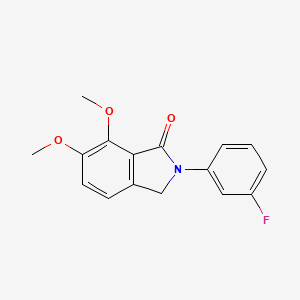
![N-(2,5-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5614725.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5614730.png)
![N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5614736.png)
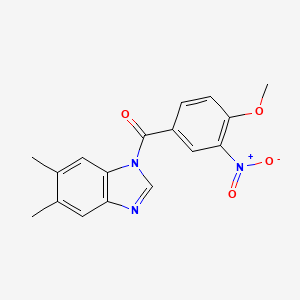
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5614745.png)
![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylbenzamide](/img/structure/B5614749.png)

